2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate
Overview
Description
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate is an organic compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is utilized in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate can be synthesized from 2-trimethylsilylethanol. The synthesis involves the reaction of 2-trimethylsilylethanol with appropriate reagents to form the desired carbamate. The reaction conditions typically involve the use of catalysts or promoters to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to protect sensitive functional groups during reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, protecting the functional groups from unwanted reactions. The compound can be selectively cleaved under specific conditions, allowing for the controlled release of the protected functional group .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a precursor in the synthesis of 2-(Trimethylsilyl)ethyl (2-hydroxyethyl)(methyl)carbamate.
Trimethylsilyl chloride: Another compound featuring the trimethylsilyl group, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific structure, which combines the protective properties of the trimethylsilyl group with the reactivity of the carbamate functional group. This combination makes it particularly useful in complex organic synthesis where selective protection and deprotection are required .
Properties
IUPAC Name |
2-trimethylsilylethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-10(5-6-11)9(12)13-7-8-14(2,3)4/h11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXYPGJESCSGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.